(2E,6Z)-2-{[4-(Dimethylamino)phenyl]methylidene}-6-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexan-1-one
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Overview
Description
(2E,6Z)-2-{[4-(Dimethylamino)phenyl]methylidene}-6-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexan-1-one is a complex organic compound characterized by its unique structure, which includes a cyclohexanone core substituted with a dimethylaminophenyl group and a trifluoro-hydroxyethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6Z)-2-{[4-(Dimethylamino)phenyl]methylidene}-6-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexan-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyclohexanone core: This can be achieved through a series of aldol condensation reactions.
Introduction of the dimethylaminophenyl group: This step often involves a Friedel-Crafts alkylation reaction.
Addition of the trifluoro-hydroxyethylidene group: This is typically done through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(2E,6Z)-2-{[4-(Dimethylamino)phenyl]methylidene}-6-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoro-hydroxyethylidene group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
(2E,6Z)-2-{[4-(Dimethylamino)phenyl]methylidene}-6-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which (2E,6Z)-2-{[4-(Dimethylamino)phenyl]methylidene}-6-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexan-1-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial in various biochemical pathways. The compound’s unique structure allows it to modulate these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride.
Steviol glycoside: Compounds responsible for the sweet taste of Stevia leaves.
Uniqueness
What sets (2E,6Z)-2-{[4-(Dimethylamino)phenyl]methylidene}-6-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexan-1-one apart from these similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity
Properties
IUPAC Name |
1-[(3E)-3-[[4-(dimethylamino)phenyl]methylidene]-2-hydroxycyclohexen-1-yl]-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO2/c1-21(2)13-8-6-11(7-9-13)10-12-4-3-5-14(15(12)22)16(23)17(18,19)20/h6-10,22H,3-5H2,1-2H3/b12-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUAANFYGCEPEP-ZRDIBKRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2CCCC(=C2O)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\CCCC(=C2O)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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